(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione
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Overview
Description
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a chroman-2,4-dione core and a 5-chloropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with chroman-2,4-dione and 5-chloropyridin-2-amine.
Condensation Reaction: The key step involves the condensation of chroman-2,4-dione with 5-chloropyridin-2-amine in the presence of a suitable catalyst, such as acetic acid or a base like triethylamine, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient and reusable catalysts to minimize waste and reduce production costs.
Automated Purification: Implementing automated systems for purification to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation Products: Various oxidized derivatives depending on the extent and conditions of the reaction.
Reduction Products: Reduced forms of the original compound, often with altered functional groups.
Substitution Products: Compounds with new substituents replacing the chlorine atom on the pyridinyl ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties and develop effective therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also investigated for its potential use in agricultural chemicals and other specialty applications.
Mechanism of Action
The mechanism of action of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(((5-bromopyridin-2-yl)amino)methylene)chroman-2,4-dione: Similar structure with a bromine atom instead of chlorine.
(Z)-3-(((5-fluoropyridin-2-yl)amino)methylene)chroman-2,4-dione: Contains a fluorine atom in place of chlorine.
(Z)-3-(((5-methylpyridin-2-yl)amino)methylene)chroman-2,4-dione: Features a methyl group instead of chlorine.
Uniqueness
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the specific arrangement of functional groups in this compound may confer unique properties that are not observed in its analogs.
Properties
Molecular Formula |
C15H9ClN2O3 |
---|---|
Molecular Weight |
300.69 g/mol |
IUPAC Name |
3-[(5-chloropyridin-2-yl)iminomethyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-5-6-13(17-7-9)18-8-11-14(19)10-3-1-2-4-12(10)21-15(11)20/h1-8,19H |
InChI Key |
WMKSZKIBAFXLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=C(C=C3)Cl)O |
Origin of Product |
United States |
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